molecular formula C23H23N3O2S B11372785 4,6-dimethyl-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide

4,6-dimethyl-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide

Cat. No.: B11372785
M. Wt: 405.5 g/mol
InChI Key: ARZXUERURALHBV-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves several steps. The synthetic route typically includes the formation of the pyridine ring, followed by the introduction of the methyl, phenyl, and carbamoyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridine ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE include other pyridine derivatives with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:

  • 4,6-DIMETHYL-2-THIOLPYRIMIDINE
  • 6,6’-DIMETHYL-2,2’-BIPYRIDINE The uniqueness of 4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

4,6-dimethyl-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C23H23N3O2S/c1-15-9-7-8-12-19(15)26-20(27)14-29-23-21(16(2)13-17(3)24-23)22(28)25-18-10-5-4-6-11-18/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

ARZXUERURALHBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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